molecular formula C16H33NO4S2 B14666486 s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate CAS No. 38914-42-0

s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate

Cat. No.: B14666486
CAS No.: 38914-42-0
M. Wt: 367.6 g/mol
InChI Key: SWNNISFWMQYKEP-UHFFFAOYSA-N
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Description

S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate: is a complex organic compound with a unique structure that includes a cyclooctyloxy group, a pentylamino group, and a hydrogen sulfurothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Cyclooctyloxy Group: This step involves the reaction of cyclooctanol with a suitable halogenating agent to form cyclooctyl halide.

    Introduction of the Pentylamino Group: The cyclooctyl halide is then reacted with a pentylamine derivative to introduce the pentylamino group.

    Formation of the Hydrogen Sulfurothioate Moiety: The final step involves the reaction of the intermediate compound with thiosulfuric acid to form the hydrogen sulfurothioate moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Thiosulfuric acid S-[3-(5-cyclooctyloxy-pentylamino)-propyl] ester
  • 3-((5-Cyclooctyloxypentyl)amino)propanethiol, hydrogen sulfate (ester)

Uniqueness

S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

38914-42-0

Molecular Formula

C16H33NO4S2

Molecular Weight

367.6 g/mol

IUPAC Name

5-(3-sulfosulfanylpropylamino)pentoxycyclooctane

InChI

InChI=1S/C16H33NO4S2/c18-23(19,20)22-15-9-13-17-12-7-4-8-14-21-16-10-5-2-1-3-6-11-16/h16-17H,1-15H2,(H,18,19,20)

InChI Key

SWNNISFWMQYKEP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)OCCCCCNCCCSS(=O)(=O)O

Origin of Product

United States

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